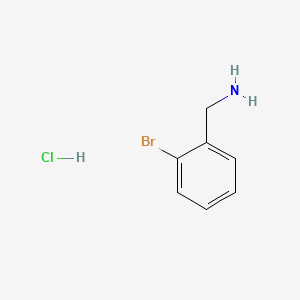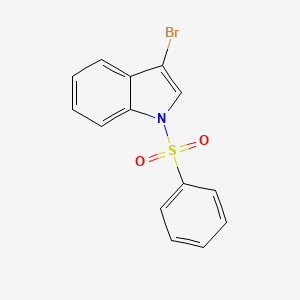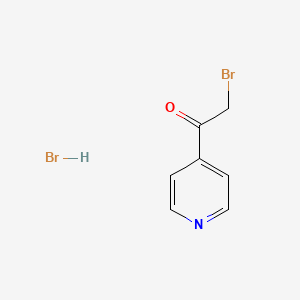
2-Bromobenzylamine hydrochloride
Descripción general
Descripción
2-Bromobenzylamine hydrochloride is a chemical compound that serves as a versatile intermediate in organic synthesis. It is particularly useful in the synthesis of various heterocyclic compounds, such as quinazolines, benzofurans, triphenylenes, phenanthrenes, benzodiazepines, and benzoxazinones, which have applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of quinazolines and tetrahydroquinazolines can be achieved through copper-catalyzed tandem reactions involving 2-bromobenzyl bromides, aldehydes, and aqueous ammonia or amines. This method is efficient and provides a practical protocol for the synthesis of these compounds with diverse substitutions . Additionally, a palladium-catalyzed carbonylative synthesis of quinazolines has been developed using 2-aminobenzylamine and aryl bromides, following an aminocarbonylation–condensation–oxidation sequence . Furthermore, 2-bromo-6-hydroxybenzofurans, which can be synthesized from 2-bromobenzylamine derivatives, are key intermediates for the synthesis of benzofuran-based natural products .
Molecular Structure Analysis
The molecular structure of 2-bromobenzylamine derivatives has been studied in the context of their use as intermediates. For example, the crystal structures of tris-2-chlorobenzylamine and tris-2-bromobenzylamine have been solved, providing insights into their geometric parameters and confirming their utility in further synthetic applications .
Chemical Reactions Analysis
2-Bromobenzylamine is a precursor in various chemical reactions. It can be used to synthesize multisubstituted triphenylenes and phenanthrenes through a cascade reaction involving palladium catalysis . The compound also reacts with tryptophan ethyl ester to form monosubstitution adducts, demonstrating its reactivity with amino acid derivatives . Moreover, it can be coupled with α-amino acids to yield 1,4-benzodiazepin-3-ones, which are of pharmaceutical interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromobenzylamine derivatives are influenced by their functional groups and molecular structure. For instance, the synthesis of enantiopure o-hydroxybenzylamines from 2-imidoylphenols showcases the stereoselective nature of these compounds . Additionally, new 2-(alkoxy carbonyl alkyl)-6-bromo-3,4-dihydro-3-(α-methyl benzyl)-2-oxo-benzo[e][2H-1,3,2-oxazaphosphinine] derivatives exhibit significant antibacterial and antifungal activity, indicating the potential bioactivity of these molecules . Lastly, the synthesis of 2-aminobenzoxazinones from 2-bromoanilines and isocyanates further demonstrates the chemical versatility of 2-bromobenzylamine derivatives .
Aplicaciones Científicas De Investigación
HIV Protease Inhibitors
2-Bromobenzylamine hydrochloride has been utilized in the synthesis of HIV protease inhibitors. Enantiomerically pure N,N-dibenzyl-alpha-amino aldehydes were reacted with (chloromethyl)lithium to yield N,N-dibenzylamino chlorohydrin hydrochlorides. These compounds serve as synthetic intermediates for hydroxyethylamine-based HIV protease inhibitors, showcasing their potential in medicinal chemistry (Beaulieu & Wernic, 1996).
Neuropharmacological Research
Research has demonstrated the use of 2-bromobenzylamine hydrochloride derivatives in neuropharmacology. For instance, studies have explored the effects of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4) on noradrenergic neurons in rats, providing insights into neuronal function and neurotoxicity (Gibson, 1987).
Chemical Synthesis and Analysis
The compound has found application in the synthesis of various chemical entities. For example, its use in the facile synthesis of 1,4-benzodiazepin-3-ones from o-bromobenzylamines and amino acids demonstrates its versatility in chemical synthesis (Wang, Jiang, Gao, & Ma, 2009). Additionally, it has been used in the synthesis and structural studies of compounds like tris-2-chlorobenzylamine and tris-2-bromobenzylamine, contributing to our understanding of chemical structures and properties (Chen, Buss, Young, & Fox, 2005).
Safety And Hazards
2-Bromobenzylamine hydrochloride is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(2-bromophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEJOHXOXKDGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369117 | |
| Record name | 2-Bromobenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzylamine hydrochloride | |
CAS RN |
5465-63-4 | |
| Record name | Benzenemethanamine, 2-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 29035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5465-63-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromobenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone](/img/structure/B1272942.png)




